molecular formula C21H17NO4S2 B4187456 2-(2-furyl)-5-[(1-phenylethyl)thio]-4-(phenylsulfonyl)-1,3-oxazole

2-(2-furyl)-5-[(1-phenylethyl)thio]-4-(phenylsulfonyl)-1,3-oxazole

Cat. No. B4187456
M. Wt: 411.5 g/mol
InChI Key: ONKXMZIMGRLRMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxazole derivatives involves strategic reactions that offer access to a variety of functional groups and structural motifs. For example, the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole readily provides a C-5 carbanion reactive with electrophiles, facilitating the synthesis of 2,5-disubstituted-1,3-oxazoles (Williams & Fu, 2010). Another study highlights the synthesis of extended oxazoles via reactions of 2-(Phenylsulfonyl)methyl-4,5-diaryloxazoles with diverse alkyl halides (Patil & Luzzio, 2016).

Molecular Structure Analysis

Molecular modeling and X-ray diffraction techniques are vital for understanding the structural and conformational features of oxazole derivatives. A study on 4-(2-phenylethyl)-5-(2-furyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione used ab initio and density functional theory (DFT) to calculate structural parameters, revealing insights into the stability and conformation of oxazole derivatives (Karayel & Özbey, 2008).

Chemical Reactions and Properties

Oxazole derivatives undergo a range of chemical reactions, including electrophilic substitution, which can target different parts of the molecule depending on reaction conditions. For instance, 2-(2-furyl)phenanthro[9,10-d]oxazole exhibits varied reactivity in nitration, bromination, and other electrophilic substitution reactions, highlighting the compound's versatile chemical properties (Aleksandrov & Elchaninov, 2015).

properties

IUPAC Name

4-(benzenesulfonyl)-2-(furan-2-yl)-5-(1-phenylethylsulfanyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4S2/c1-15(16-9-4-2-5-10-16)27-21-20(22-19(26-21)18-13-8-14-25-18)28(23,24)17-11-6-3-7-12-17/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKXMZIMGRLRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Furyl)-5-[(1-phenylethyl)thio]-4-(phenylsulfonyl)-1,3-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-furyl)-5-[(1-phenylethyl)thio]-4-(phenylsulfonyl)-1,3-oxazole
Reactant of Route 2
2-(2-furyl)-5-[(1-phenylethyl)thio]-4-(phenylsulfonyl)-1,3-oxazole

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